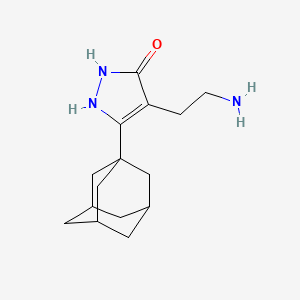

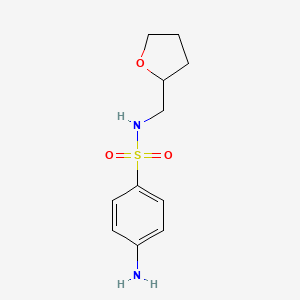

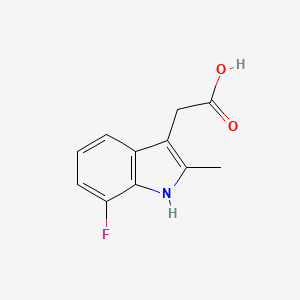

5-(1-Adamantyl)-4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of adamantyl-substituted pyrazolones involves the reaction of ethyl 3-(1-adamantyl)-3-oxopropanoate with various hydrazine derivatives and hydroxylamine hydrochloride. This process leads to the formation of 1-substituted 3-(1-adamantyl)-4,5-dihydro-1H-pyrazol-5-ones and 3-(1-adamantyl)-4,5-dihydroisoxazol-5-one. Further chemical transformations include nitrosation with sodium nitrite in acetic acid, which yields 4-hydroxyimino derivatives. Additionally, condensation reactions with aromatic and heterocyclic aldehydes result in products at position 4 of the heteroring .

Molecular Structure Analysis

The molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles have been explored using solid-state NMR spectroscopy and X-ray crystallography. The presence of the 1-adamantyl group influences the structure and proton transfer dynamics of these compounds. For example, compound 2 forms a long chain of hydrogen-bonded molecules without proton transfer, while compound 3 may exhibit proton transfer despite being a 'catemer'. The quasi-spherical shape of the 1-adamantyl substituent and its solid-state plasticity are thought to lower the activation energies for proton transfer in compounds 4 and 5. The crystal structure of compound 2 has been determined, showing chains of hydrogen-bonded molecules with a 1:1 ratio of tautomers .

Chemical Reactions Analysis

The chemical reactivity of adamantyl-substituted pyrazolones includes nitrosation and condensation reactions. Nitrosation with sodium nitrite leads to 4-hydroxyimino derivatives, while condensation with aldehydes forms products at the 4-position of the heterocyclic ring. These reactions expand the chemical diversity of the adamantyl-substituted pyrazolones and may influence their physical properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one, a related pyrazolone derivative, have been characterized by X-ray diffraction. The crystal structure reveals intermolecular hydrogen bonding between NH2 and C=O groups, forming a network with adjacent molecules. The compound crystallizes in the P21/a space group with specific lattice parameters, indicating the presence of a predominant tautomeric form (the CH-form) due to the pyrazol-3-one ring. These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications .

科学研究应用

Molecular Structure and Dynamics

The molecular structure and dynamics of compounds similar to 5-(1-Adamantyl)-4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one have been extensively studied. For instance, Claramunt et al. (2000) and Claramunt et al. (1997) have explored the molecular structures of 3(5)-(1-adamantyl)pyrazoles, revealing insights into their synthesis and tautomeric forms, as well as their dynamics and hydrogen bonding in the solid state and in solution (Claramunt, López, García, Pierrot, Giorgi, & Elguero, 2000) (Claramunt, María, Forfar, Aguilar‐Parrilla, Minguet-Bonvehí, Klein, Limbach, Foces-Foces, Llamas-Saiz, & Elguero, 1997).

Synthesis of Heterocycles

Makarova, Zemtsova, and Moiseev (2001) explored the synthesis of various heterocycles, including 5-(1-adamantyl)pyrazoles, from the sodium salts of related compounds (Makarova, Zemtsova, & Moiseev, 2001). This highlights the compound's utility in creating diverse heterocyclic structures.

Flexible Synthesis and Ligand Applications

Grotjahn et al. (2002) have developed syntheses for pyrazoles with functionalized side chains, where the presence of adamantyl groups, like in 5-(1-Adamantyl)pyrazoles, plays a crucial role in creating ligands for potential applications in hydrogen bonding and coordination chemistry (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Chemical Transformations

Research by Bormasheva, Kon’kov, and Moiseev (2010) includes the synthesis of adamantyl-substituted pyrazolones and their reactions leading to various derivatives. This work shows the versatility of such compounds in chemical transformations (Bormasheva, Kon’kov, & Moiseev, 2010).

Adamantylation of Pyrazoles

Gavrilov et al. (2001) investigated the adamantylation of pyrazoles, demonstrating how the adamantyl group can be introduced into pyrazole structures, which is relevant to understanding the synthesis pathways of compounds like 5-(1-Adamantyl)pyrazoles (Gavrilov, Golod, Kachala, & Ugrak, 2001).

Crystal Geometry and NMR Spectroscopy

The crystal geometry and NMR spectroscopy of 1-(1-adamantyl)pyrazoles have been studied by Cabildo et al. (1985), providing essential insights into the conformation and interactions of adamantyl groups in pyrazole rings (Cabildo, Claramunt, Sanz, Foces-Foces, Cano, Catalán, & Elguero, 1985).

安全和危害

The safety and hazards of this compound are not directly available. However, related compounds such as [1-[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-3-nitrooxypropan-2-yl] nitrate2 and [3-[3-(2-Aminoethyl)-5,7-dimethyl-1-adamantyl]-1-nitrooxypentan-2-yl] nitrate3 have been mentioned in the literature.

未来方向

The future directions of this compound are not directly available. However, related compounds such as [1-[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-3-nitrooxypropan-2-yl] nitrate2 and [3-[3-(2-Aminoethyl)-5,7-dimethyl-1-adamantyl]-1-nitrooxypentan-2-yl] nitrate3 have been mentioned in the literature.

属性

IUPAC Name |

5-(1-adamantyl)-4-(2-aminoethyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c16-2-1-12-13(17-18-14(12)19)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,1-8,16H2,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSQYJWORWKYFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C(=O)NN4)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Adamantyl)-4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

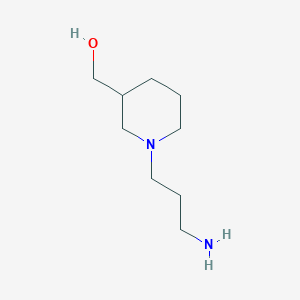

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

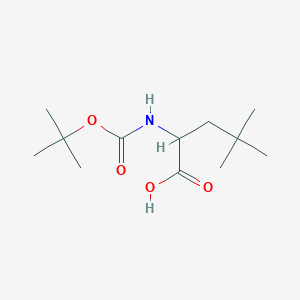

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)

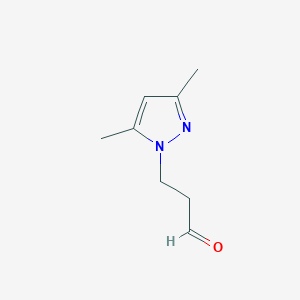

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)